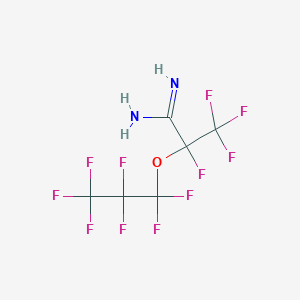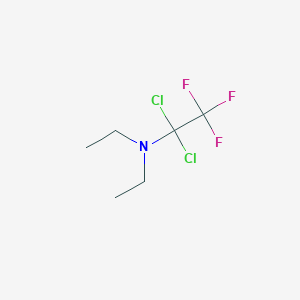
1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C6H11Cl2F3N. It belongs to the class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine typically involves the reaction of diethylamine with a halogenated ethane derivative. One common method is the reaction of diethylamine with 1,1-dichloro-2,2,2-trifluoroethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form amines with fewer halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or alkoxylated derivatives.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include partially or fully dehalogenated amines.
Scientific Research Applications
1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain molecular targets. The pathways involved in its action may include the modulation of signal transduction pathways and the alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethane: A related compound with similar halogenation but lacking the amine group.
N,N-Diethylethane-1,2-diamine: A similar amine compound with different halogenation patterns.
1,1-Dichloro-2,2-diethoxyethane: Another halogenated ethane derivative with different functional groups.
Uniqueness
1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine is unique due to the combination of its halogenated ethane backbone and the presence of the diethylamine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61881-18-3 |
|---|---|
Molecular Formula |
C6H10Cl2F3N |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
1,1-dichloro-N,N-diethyl-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H10Cl2F3N/c1-3-12(4-2)5(7,8)6(9,10)11/h3-4H2,1-2H3 |
InChI Key |
YQYBBGVHCATXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


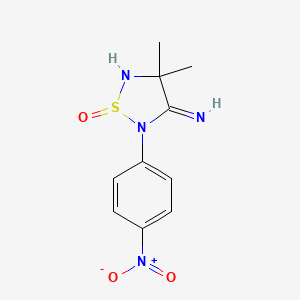
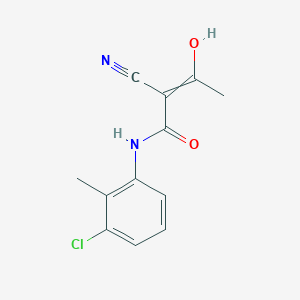
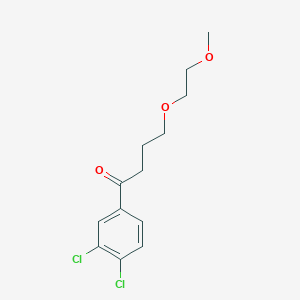


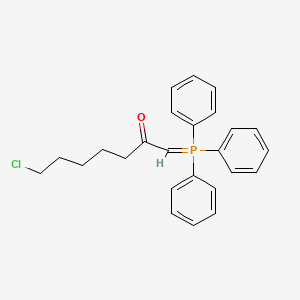
![2-[2-(Ethanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14559838.png)
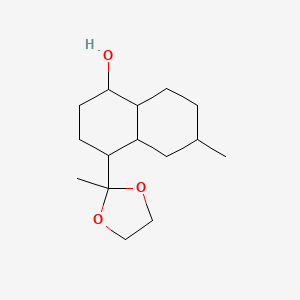
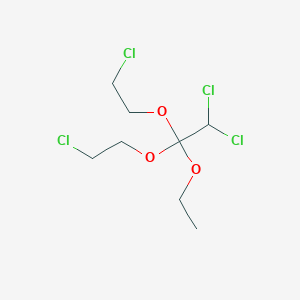
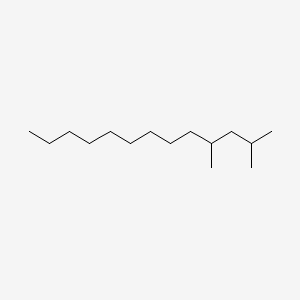
![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)
![Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]-](/img/structure/B14559877.png)
![2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14559882.png)
